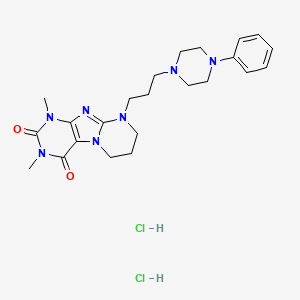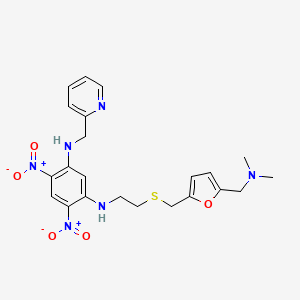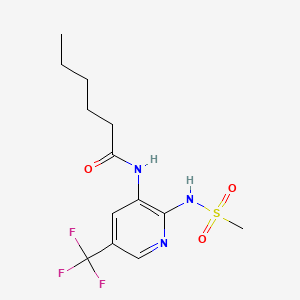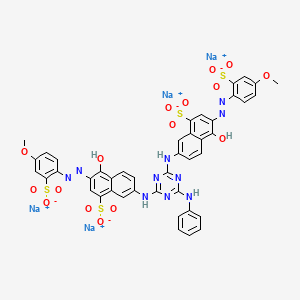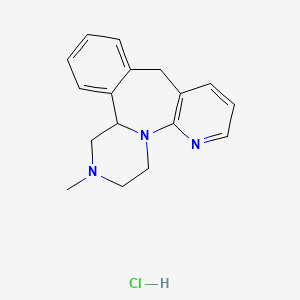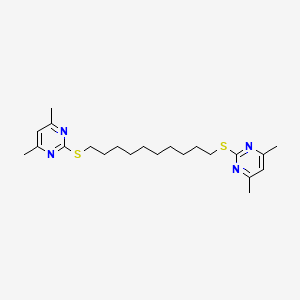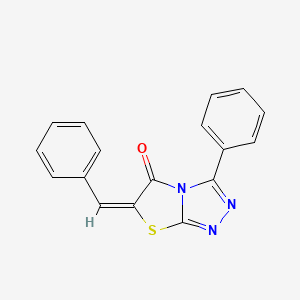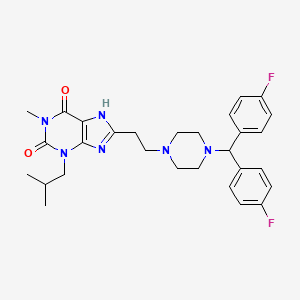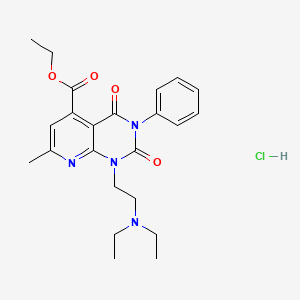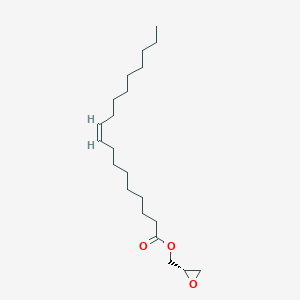
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including pest control and scientific research. This compound is part of the benzamide class, which is characterized by the presence of a benzamide group in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- typically involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content. Substitution reactions can result in a variety of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- involves its interaction with specific molecular targets. In insects, it binds to nicotinic acetylcholine receptors in the nervous system, causing overstimulation, paralysis, and death. This compound inhibits chitin synthesis, hindering the development and molting of insect larvae .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzuron: Another benzamide compound used as an insecticide.
Diflubenzuron: A benzoylurea insecticide that inhibits chitin synthesis.
Flufenoxuron: A benzoylurea compound used for pest control.
Uniqueness
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit chitin synthesis makes it particularly effective as an insecticide, with high efficiency and low toxicity .
Eigenschaften
CAS-Nummer |
51214-00-7 |
|---|---|
Molekularformel |
C14H9Cl2FN2O2 |
Molekulargewicht |
327.1 g/mol |
IUPAC-Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]-6-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
InChI-Schlüssel |
HWQOHLKBOALWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



